molecular formula C18H22FN3O2 B2497759 N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1208911-72-1

N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2497759
CAS No.: 1208911-72-1
M. Wt: 331.391
InChI Key: CMRMMKQFUIFTMI-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a compound belonging to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a cyclopentyl group, a fluorophenyl group, and a propoxy group attached to a pyrazole ring, making it a unique structure with potential for various applications.

Mechanism of Action

Preparation Methods

The synthesis of N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the preparation of a suitable hydrazine derivative, followed by its reaction with a β-ketoester to form the pyrazole ring.

Chemical Reactions Analysis

N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been explored for various scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new chemical entities.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential biological activities, this compound is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be utilized in the development of new materials, agrochemicals, and pharmaceuticals

Comparison with Similar Compounds

N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:

Properties

IUPAC Name

N-cyclopentyl-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-2-11-24-16-12-22(15-9-7-13(19)8-10-15)21-17(16)18(23)20-14-5-3-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRMMKQFUIFTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2CCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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